N'-hydroxypyrimidine-5-carboximidamide
Overview
Description
N’-hydroxypyrimidine-5-carboximidamide: is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Two-Step Procedure:
Step 1: Synthesis of pyrimidinecarboximidamide.
Step 2: Conversion to N’-hydroxypyrimidine-5-carboximidamide using hydroxylamine under controlled conditions.
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Three-Step Procedure:
Step 1: Synthesis of pyrimidineamidoxime.
Step 2: Formation of pyrimidinehydroximoyl chloride.
Step 3: Preparation of N’-hydroxypyrimidine-5-carboximidamide.
Industrial Production Methods: Industrial production methods typically involve the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N’-hydroxypyrimidine-5-carboximidamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products:
- Oxidized derivatives
- Reduced amines
- Substituted pyrimidine derivatives
Scientific Research Applications
Chemistry: N’-hydroxypyrimidine-5-carboximidamide is used as a building block in the synthesis of more complex organic molecules. It is also studied for its coordination chemistry with metal ions .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases .
Industry: In industrial chemistry, it is used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N’-hydroxypyrimidine-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
- N’-hydroxy-N-alkylpyridinecarboximidamides
- N’-hydroxy-N,N-dialkylpyridinecarboximidamides
Comparison: N’-hydroxypyrimidine-5-carboximidamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
90993-50-3 |
---|---|
Molecular Formula |
C5H6N4O |
Molecular Weight |
138.13 g/mol |
IUPAC Name |
N'-hydroxypyrimidine-5-carboximidamide |
InChI |
InChI=1S/C5H6N4O/c6-5(9-10)4-1-7-3-8-2-4/h1-3,10H,(H2,6,9) |
InChI Key |
GOZCLARWIONBKR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=NC=N1)/C(=N/O)/N |
Canonical SMILES |
C1=C(C=NC=N1)C(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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